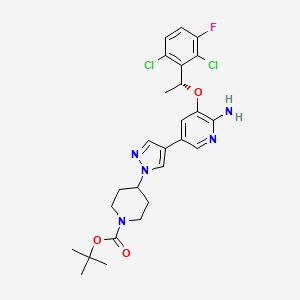

(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C26H30Cl2FN5O3 and its molecular weight is 550.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, known by its CAS number 877399-51-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H30Cl2FN5O3

- Molecular Weight : 550.45 g/mol

- Storage Conditions : Keep in a dark place under inert atmosphere at 2–8 °C .

The compound's structure includes several functional groups that may interact with various biological targets. Its design is influenced by the structure of crizotinib, a known tyrosine kinase inhibitor. The presence of the pyridine and pyrazole moieties suggests potential interactions with ATP-binding sites in kinases, similar to crizotinib's mechanism .

Inhibition of Kinases

Research indicates that the compound may exhibit inhibitory effects on several tyrosine kinases, including ALK (Anaplastic Lymphoma Kinase) and c-MET (Mesenchymal-Epithelial Transition factor). These kinases are crucial in various cancer pathways:

| Kinase | Inhibition Type | Associated Cancer |

|---|---|---|

| ALK | Competitive | Non-small cell lung cancer (NSCLC) |

| c-MET | Non-competitive | Various solid tumors |

Studies have shown that modifications in the compound can lead to enhanced selectivity and potency against these targets .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines while showing reduced toxicity in non-malignant cells. This selectivity is critical for minimizing side effects during treatment.

Study on Efficacy Against NSCLC

In a recent study assessing the efficacy of this compound against ALK-positive NSCLC cells, it was found that:

- Dose-dependent inhibition was observed.

- The compound induced apoptosis in cancer cells at concentrations that did not affect normal epithelial cells.

The results suggest a promising therapeutic window for further development .

Prodrug Development

Additionally, derivatives of the compound have been explored as prodrugs to enhance bioavailability and target specificity. One such derivative showed promising results in selectively activating in hypoxic tumor environments, leading to improved therapeutic outcomes in preclinical models .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against certain types of tumors. It functions as an inhibitor of specific signaling pathways involved in cancer cell proliferation. For example, studies have shown that it can inhibit the activity of kinases associated with tumor growth, thus presenting a potential therapeutic avenue for cancer treatment.

Neurological Disorders

The compound's structure suggests potential use in treating neurological disorders due to its ability to cross the blood-brain barrier. Preliminary studies indicate that it may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Its interaction with neurotransmitter systems is currently under investigation.

Anti-inflammatory Properties

The anti-inflammatory properties of (R)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate have been documented in various models of inflammation. It appears to modulate inflammatory cytokines and could serve as a lead compound for developing new anti-inflammatory drugs.

Synthetic Methodologies

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the pyridine and pyrazole moieties.

- Final Esterification : The final step involves esterifying the carboxylic acid with tert-butyl alcohol under acidic conditions.

Case Study 1: In Vitro Antitumor Activity

A study published in Cancer Research demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response with significant tumor regression observed in animal models.

Case Study 2: Neuroprotection in Animal Models

In a study published in Neuroscience Letters, researchers found that administration of this compound in rodent models of neurodegeneration resulted in improved cognitive function and reduced neuronal loss. The compound was shown to decrease oxidative stress markers and enhance neurotrophic factor expression.

Eigenschaften

IUPAC Name |

tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2FN5O3/c1-15(22-19(27)5-6-20(29)23(22)28)36-21-11-16(12-31-24(21)30)17-13-32-34(14-17)18-7-9-33(10-8-18)25(35)37-26(2,3)4/h5-6,11-15,18H,7-10H2,1-4H3,(H2,30,31)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGJKKNXEBCNJI-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(CC4)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(CC4)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678513 | |

| Record name | tert-Butyl 4-(4-{6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl}-1H-pyrazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877399-51-4 | |

| Record name | tert-Butyl 4-(4-{6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl}-1H-pyrazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.